High-Affinity H3 Receptor Binding: A Quantitative Comparison with the Endogenous Ligand
R-(-)-α-Methylhistamine dihydrochloride exhibits a high binding affinity for the H3 histamine receptor with a dissociation constant (Kd) of 50.3 nM . This affinity translates to a potency that is >10-fold greater than that of the endogenous ligand, histamine (HA), at the H3 receptor . This quantitative difference underscores its utility as a standard agonist for probing H3 receptor function with high sensitivity and minimal background noise.
| Evidence Dimension | H3 Histamine Receptor Binding Affinity |
|---|---|
| Target Compound Data | Kd = 50.3 nM; >10x more potent than HA |
| Comparator Or Baseline | Histamine (HA): >10-fold lower potency |
| Quantified Difference | >10-fold higher potency |
| Conditions | Receptor binding assay, specific assay conditions not detailed in vendor data |
Why This Matters
Higher potency allows for lower effective concentrations in assays, reducing the risk of non-specific or off-target effects and enabling more precise pharmacological characterization.
